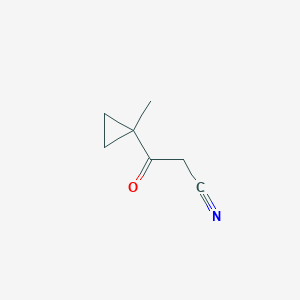
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methoxy-2-(trifluoromethoxy)benzyl alcohol” is an organic compound with the molecular formula C9H9F3O3 . It is a derivative of benzyl alcohol, with additional methoxy and trifluoromethoxy functional groups attached to the benzene ring .
Synthesis Analysis
The synthesis of trifluoromethoxylated compounds, such as “4-Methoxy-2-(trifluoromethoxy)benzyl alcohol”, has been a topic of great interest due to their importance in pharmaceuticals and agrochemicals . A method for direct C-H trifluoromethoxylation of arenes and heteroarenes has been reported, which involves the use of trifluoromethoxide anion and is mediated by silver salts .Molecular Structure Analysis
The molecular structure of “4-Methoxy-2-(trifluoromethoxy)benzyl alcohol” consists of a benzene ring with a methoxy group (OCH3), a trifluoromethoxy group (OCF3), and a benzyl alcohol group (CH2OH) attached to it .Chemical Reactions Analysis
The trifluoromethoxylation reaction is one of the most important research hotspots in the field of organic chemistry . The trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity make these compounds important targets in pharmaceuticals and agrochemicals .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol, focusing on unique applications across different fields:
Pharmaceutical Intermediates
This compound is used as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the development of new drugs and treatments by acting as a building block for more complex compounds .
NMR Spectrum Prediction
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol: is utilized in predicting the Nuclear Magnetic Resonance (NMR) spectrum. This is essential for understanding the structure and properties of organic compounds, which is vital in drug design and discovery .
Kinetic Studies
It serves as a reagent in kinetic studies, such as those involving phosphonoformate prodrugs and aquachromium (IV). These studies are important for understanding reaction mechanisms and rates, which can inform drug design and other chemical processes .
Chemical Synthesis
The compound may be used in various chemical syntheses, providing substrate specificity for enzymes such as inducible O-demethylase of Sporomusa ovata. This enzyme is involved in biological processes under anaerobic conditions, which can be crucial for environmental biotechnology applications .
Biological Processes
In biological research, it is used to study substrate specificity under anaerobic conditions, particularly for methoxynaphthols, methoxyfuran, and fluoroanisols. This helps in understanding microbial metabolism and could have implications for bioremediation strategies .
Safety and Hazards
“4-Methoxy-2-(trifluoromethoxy)benzyl alcohol” should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .
Eigenschaften
IUPAC Name |
[4-methoxy-2-(trifluoromethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c1-14-7-3-2-6(5-13)8(4-7)15-9(10,11)12/h2-4,13H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHDKYNYQDSSHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590662 |
Source


|
| Record name | [4-Methoxy-2-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol | |
CAS RN |
886502-52-9 |
Source


|
| Record name | [4-Methoxy-2-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














